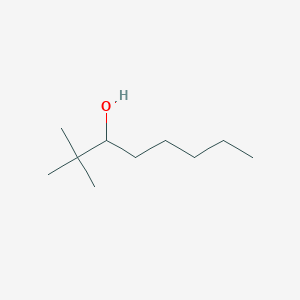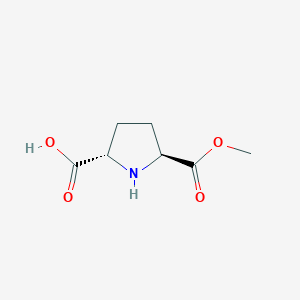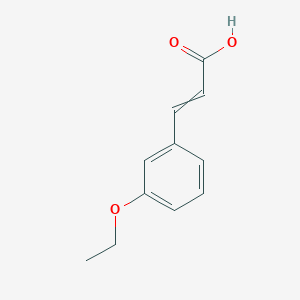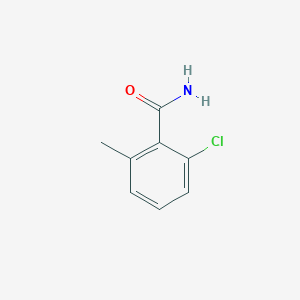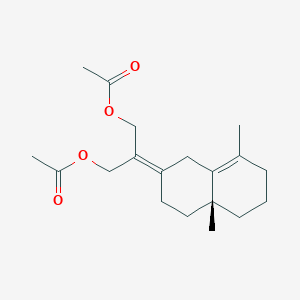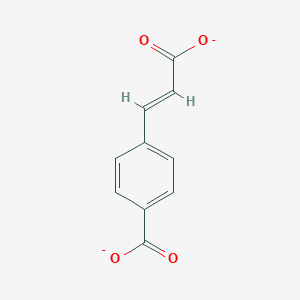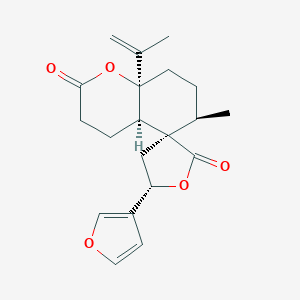
Secochiliolide lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secochiliolide lactone is a natural product that is isolated from the leaves of Eupatorium lindleyanum, a plant that is widely distributed in South America. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of secochiliolide lactone in recent years.
Wirkmechanismus
The mechanism of action of secochiliolide lactone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, secochiliolide lactone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, secochiliolide lactone has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, secochiliolide lactone has been found to have other biochemical and physiological effects. For example, secochiliolide lactone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that secochiliolide lactone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of secochiliolide lactone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, secochiliolide lactone is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of secochiliolide lactone is its low availability, which makes it difficult to study in large quantities.
Zukünftige Richtungen
There are several future directions for the study of secochiliolide lactone. One area of research is the development of new synthetic methods for the production of secochiliolide lactone, which could increase its availability for study. Another area of research is the elucidation of the mechanism of action of secochiliolide lactone, which could lead to the development of new therapeutics that target specific signaling pathways. Finally, the potential applications of secochiliolide lactone in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored.
Synthesemethoden
The synthesis of secochiliolide lactone has been achieved through several different methods. One of the most commonly used methods involves the isolation of the compound from Eupatorium lindleyanum leaves, followed by purification and characterization using various spectroscopic techniques. Another method involves the total synthesis of the compound, which has been achieved through several different approaches, including the use of chiral auxiliaries and asymmetric catalysis.
Wissenschaftliche Forschungsanwendungen
The biological activities of secochiliolide lactone have been extensively studied in recent years. In vitro studies have shown that secochiliolide lactone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, secochiliolide lactone has been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, secochiliolide lactone has been shown to have anti-viral activity against several different viruses, including influenza virus and hepatitis C virus.
Eigenschaften
CAS-Nummer |
102904-57-4 |
|---|---|
Produktname |
Secochiliolide lactone |
Molekularformel |
C20H24O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
InChI-Schlüssel |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
Isomerische SMILES |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Kanonische SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



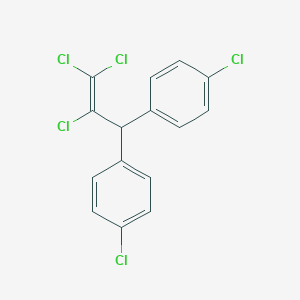
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)

